molecular formula C8H13F2NO2 B15255780 2,2-Difluoro-3-(piperidin-1-yl)propanoic acid

2,2-Difluoro-3-(piperidin-1-yl)propanoic acid

Cat. No.: B15255780
M. Wt: 193.19 g/mol
InChI Key: BWTSDJWXYALXRB-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(piperidin-1-yl)propanoic acid is a fluorinated organic compound that features a piperidine ring attached to a propanoic acid backbone with two fluorine atoms at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(piperidin-1-yl)propanoic acid typically involves the introduction of fluorine atoms into the propanoic acid structure followed by the attachment of the piperidine ring. One common method involves the reaction of 2,2-difluoropropanoic acid with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(piperidin-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2-Difluoro-3-(piperidin-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(piperidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The piperidine ring can also contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(piperidin-1-yl)propanoic acid: Lacks the fluorine atoms, resulting in different chemical and biological properties.

    2,2-Difluoro-3-(morpholin-4-yl)propanoic acid: Contains a morpholine ring instead of a piperidine ring, leading to variations in reactivity and applications.

    2,2-Difluoro-3-(pyrrolidin-1-yl)propanoic acid:

Uniqueness

The presence of both fluorine atoms and the piperidine ring in 2,2-Difluoro-3-(piperidin-1-yl)propanoic acid makes it unique compared to similar compounds. The fluorine atoms enhance its reactivity and binding properties, while the piperidine ring contributes to its stability and versatility in various applications.

Properties

Molecular Formula

C8H13F2NO2

Molecular Weight

193.19 g/mol

IUPAC Name

2,2-difluoro-3-piperidin-1-ylpropanoic acid

InChI

InChI=1S/C8H13F2NO2/c9-8(10,7(12)13)6-11-4-2-1-3-5-11/h1-6H2,(H,12,13)

InChI Key

BWTSDJWXYALXRB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(C(=O)O)(F)F

Origin of Product

United States

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